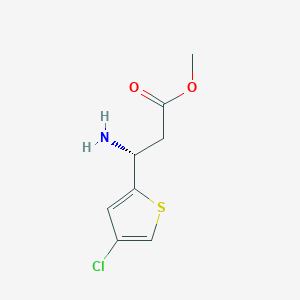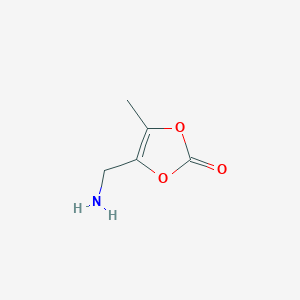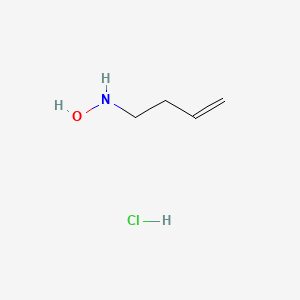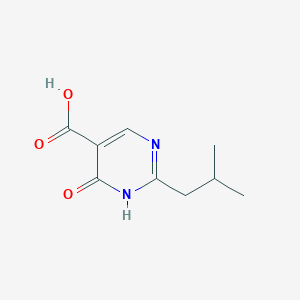
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane: is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . The reaction conditions often include the use of solvents like hexane or petroleum ether and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound is commonly used to borylate arenes and alkenes.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Catalysts: Rhodium, palladium, and copper catalysts are frequently used.
Solvents: Hexane, petroleum ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as pinacol benzyl boronate and fluorenylborolane .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is used as a reagent for borylation reactions, which are essential for the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, boronic esters like this compound are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conjugated copolymers and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the compound acts as an electrophile, reacting with nucleophilic carbon atoms in alkenes or alkynes. This process is often facilitated by transition metal catalysts, which help to activate the boron atom and promote the formation of the desired products .
Comparación Con Compuestos Similares
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclopropyl group and an ethenyl linkage. This structure imparts distinct reactivity and stability, making it particularly useful in specific borylation reactions and the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C14H25BO2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+ |
Clave InChI |
IKOTWSBUMOYHET-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)


![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)



![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)

![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)

